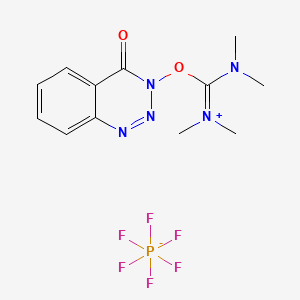
Basic lead chromate orange
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Basic lead chromate orange, also known as chrome orange, is a synthetic inorganic pigment with the chemical formula PbO • PbCrO4. It is a vibrant orange pigment that has been used historically in various applications, including art and industry. The compound is known for its bright color and opacity, making it a popular choice for artists and manufacturers alike .
Preparation Methods
Synthetic Routes and Reaction Conditions: Basic lead chromate orange can be synthesized by reacting neutral lead chromate with alkalis. The reaction involves heating lead chromate with a sodium hydroxide solution, resulting in the formation of basic lead chromate .
Industrial Production Methods: In industrial settings, this compound is produced by combining lead(II) oxide with chromic acid. This process involves careful control of reaction conditions to ensure the desired particle size and color intensity. The pigment can vary in color from light to deep orange, depending on the specific conditions used during synthesis .
Chemical Reactions Analysis
Types of Reactions: Basic lead chromate orange undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to changes in its chemical structure.
Reduction: Basic lead chromate can be reduced to other lead and chromium compounds.
Substitution: The chromate ion in the compound can be substituted with other anions, such as sulfate or molybdate, resulting in mixed compositions
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can be used to oxidize basic lead chromate.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can reduce the compound.
Substitution: Reactions with sulfate or molybdate salts can lead to the formation of mixed lead-chromate-sulfate or lead-chromate-molybdate compounds.
Major Products Formed:
Oxidation: Oxidized lead and chromium compounds.
Reduction: Reduced lead and chromium species.
Substitution: Mixed lead-chromate-sulfate or lead-chromate-molybdate compounds.
Scientific Research Applications
Basic lead chromate orange has several scientific research applications, including:
Chemistry: Used as a pigment in various chemical formulations and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in medical imaging and diagnostics.
Industry: Widely used as a pigment in paints, coatings, and plastics due to its bright color and opacity
Mechanism of Action
The mechanism of action of basic lead chromate orange involves its interaction with light and other chemical species. The compound’s bright color is due to the absorption and reflection of specific wavelengths of light. Additionally, the chromate ion can interact with biological molecules, potentially inhibiting enzymes such as delta-aminolevulinic acid dehydratase, which is involved in heme biosynthesis .
Comparison with Similar Compounds
Lead(II) chromate (PbCrO4):
Lead-tin yellow (Pb2SnO4): Another lead-based pigment with a different chemical structure and color.
Red lead (Pb3O4): A lead oxide compound with a distinct red color
Uniqueness: Basic lead chromate orange is unique due to its specific chemical composition and the resulting bright orange color. Its resistance to alkalis and compatibility with other pigments make it a valuable pigment in various applications .
Properties
CAS No. |
1344-38-3 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






